molecular formula C22H21N3O3 B2669230 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate CAS No. 338963-03-4

2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate

Cat. No.: B2669230
CAS No.: 338963-03-4
M. Wt: 375.428
InChI Key: LXAVDPKDXQFTOC-UHFFFAOYSA-N
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Description

“2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate” is a chemical compound with the CAS number 338963-03-4 . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

Detailed molecular structure analysis is not available in the search results .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the search results .


Physical and Chemical Properties Analysis

While the search results mention this compound, they do not provide detailed physical and chemical properties .

Scientific Research Applications

Pd-catalyzed Ortho-C-H Amidation

The palladium-catalyzed ortho-C-H amidation of anilides by N-nosyloxycarbamates represents a significant advancement in the synthesis of 2-aminoanilines. This process demonstrates excellent regioselectivity and functional group tolerance under mild conditions, indicating a promising method for functionalizing anilides and related compounds (Ka-Ho Ng, A. Chan, Wing-Yiu Yu, 2010).

Synthesis of Trans-1,2-amino Alcohols

A method was developed for the enantioselective addition of phenyl carbamate to meso-epoxides, efficiently generating protected trans-1,2-amino alcohols. This transformation, promoted by an oligomeric (salen)Co-OTf catalyst, facilitates the preparation of enantiopure 2-aminocycloalkanol hydrochlorides on a multigram scale (James A. Birrell, E. Jacobsen, 2013).

Radical Arylation of Anilines

A simple oxidative condition facilitates the substituted 2-aminobiphenyls preparation from arylhydrazines and anilines via radical arylation reactions. This method's strong directing effect of the free amino functionality leads to high regioselectivities, positioning anilines as superior aryl radical acceptors. This methodology extends to phenols and demonstrates controlled regioselectivity through rearomatization, suggesting reversible aryl radical addition to substituted benzene (Hannelore Jasch, Julia Scheumann, M. Heinrich, 2012).

Emitting Amorphous Molecular Materials

A novel class of color-tunable emitting amorphous molecular materials was designed and synthesized, showing reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and stable amorphous glasses formation with high glass-transition temperatures. These materials serve as excellent emitting and host materials for organic electroluminescent (EL) devices, permitting color tuning and achieving higher performance (Hidekaru Doi, Motoi Kinoshita, and Kenji Okumoto, Y. Shirota, 2003).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Safety and Hazards

The search results do not provide specific safety and hazard information for this compound .

Future Directions

The search results do not provide information on the future directions or applications of this compound .

Properties

IUPAC Name

[2-phenyl-2-(phenylcarbamoylamino)ethyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(23-18-12-6-2-7-13-18)25-20(17-10-4-1-5-11-17)16-28-22(27)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,27)(H2,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVDPKDXQFTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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